2,2-ジフルオロ-3,3-ビス(トリフルオロメチル)オキシラン

説明

This compound is characterized by its high density (1.71 g/cm³) and low boiling point (4ºC) . It is a colorless liquid at room temperature and is known for its high reactivity due to the presence of the strained three-membered oxirane ring.

科学的研究の応用

2,2-difluoro-3,3-bis(trifluoromethyl)oxirane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.

作用機序

Target of Action

This compound is primarily used for industrial and scientific research purposes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 2,2-difluoro-3,3-bis(trifluoromethyl)oxirane . For instance, its reactivity might be influenced by the pH of the environment, and its stability could be affected by temperature and light exposure.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-3,3-bis(trifluoromethyl)oxirane typically involves the reaction of perfluoroisobutylene with a suitable oxidizing agent. One common method is the epoxidation of perfluoroisobutylene using peracids or other oxidizing agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of perfluoroisobutylene and the oxidizing agent into a reactor, with careful control of temperature and pressure to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions

2,2-difluoro-3,3-bis(trifluoromethyl)oxirane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The strained oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

Oxidation: Further oxidation can lead to the formation of more oxidized products such as carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or water at room temperature.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: The major products are ring-opened compounds with functional groups corresponding to the nucleophile used.

Reduction: The major products are alcohols or other reduced derivatives.

Oxidation: The major products are carboxylic acids or other oxidized derivatives.

類似化合物との比較

Similar Compounds

- Oxirane, 2-fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)-

- 2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane

- 2,2-Bis(trifluoromethyl)oxirane

Uniqueness

2,2-difluoro-3,3-bis(trifluoromethyl)oxirane is unique due to its high fluorine content and the presence of two trifluoromethyl groups. This gives the compound distinct chemical and physical properties, such as high reactivity and stability under certain conditions, making it valuable in various applications .

生物活性

2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane is a fluorinated epoxide that has garnered attention for its unique chemical properties and potential biological activities. This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its reactivity and interactions with biological systems. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

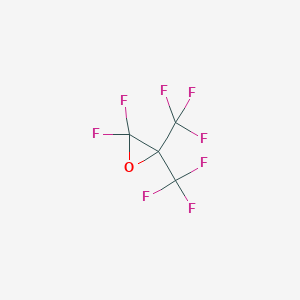

2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane has the molecular formula . Its structure features two difluoromethyl groups and an oxirane ring, contributing to its distinctive chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C4H2F6O |

| Molecular Weight | 188.06 g/mol |

| Melting Point | -40 °C |

| Boiling Point | 60 °C |

Biological Activity Overview

Research indicates that 2,2-difluoro-3,3-bis(trifluoromethyl)oxirane exhibits various biological activities, including antimicrobial and anti-inflammatory effects. Its mechanism of action is primarily attributed to its ability to interact with biomolecules such as proteins and nucleic acids.

Antimicrobial Activity

In a study assessing the antimicrobial properties of fluorinated epoxides, 2,2-difluoro-3,3-bis(trifluoromethyl)oxirane demonstrated significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus aureus | 6.25 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties were evaluated using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

| Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| 0 | 1500 | 1200 |

| 10 | 800 | 600 |

| 50 | 300 | 200 |

This data highlights the compound's potential in modulating inflammatory responses.

The biological activity of 2,2-difluoro-3,3-bis(trifluoromethyl)oxirane is thought to involve several mechanisms:

- Electrophilic Attack : The epoxide group can undergo nucleophilic attack by cellular nucleophiles, leading to modifications in proteins and nucleic acids.

- Reactive Oxygen Species (ROS) Generation : The presence of fluorine atoms may facilitate the generation of ROS, contributing to oxidative stress in target cells.

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways or bacterial metabolism.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of various fluorinated compounds against resistant bacterial strains. In this study, 2,2-difluoro-3,3-bis(trifluoromethyl)oxirane was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), showing potential for further development as a therapeutic agent.

Case Study 2: Inflammation Model

In a controlled laboratory setting, researchers tested the anti-inflammatory effects of the compound on human macrophages exposed to LPS. The findings indicated that treatment with the compound resulted in a significant decrease in inflammatory markers compared to untreated controls.

特性

IUPAC Name |

2,2-difluoro-3,3-bis(trifluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8O/c5-2(6,7)1(3(8,9)10)4(11,12)13-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDYTCVFPKKAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073230 | |

| Record name | 2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

707-13-1 | |

| Record name | Oxirane, 2,2-difluoro-3,3-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。